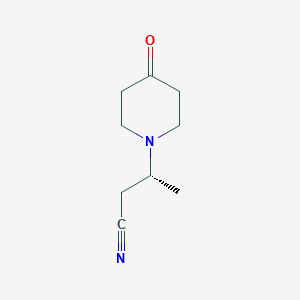

(R)-3-(4-Oxopiperidin-1-YL)butanenitrile

Description

BenchChem offers high-quality (R)-3-(4-Oxopiperidin-1-YL)butanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(4-Oxopiperidin-1-YL)butanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(3R)-3-(4-oxopiperidin-1-yl)butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-8(2-5-10)11-6-3-9(12)4-7-11/h8H,2-4,6-7H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISKQSXCCCYBCI-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)N1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC#N)N1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201249340 | |

| Record name | (βR)-β-Methyl-4-oxo-1-piperidinepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201249340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856931-48-1 | |

| Record name | (βR)-β-Methyl-4-oxo-1-piperidinepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856931-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-β-Methyl-4-oxo-1-piperidinepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201249340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to (R)-3-(4-Oxopiperidin-1-YL)butanenitrile: A Key Chiral Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of (R)-3-(4-Oxopiperidin-1-YL)butanenitrile (CAS Number: 856931-48-1), a chiral heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. Its unique structural features make it a valuable intermediate in the synthesis of complex pharmaceutical agents. This document delves into its physicochemical properties, plausible synthetic pathways, spectroscopic characterization, and its pivotal role in medicinal chemistry, offering field-proven insights into its application.

Core Identity and Physicochemical Properties

(R)-3-(4-Oxopiperidin-1-YL)butanenitrile is a chiral molecule featuring a 4-oxopiperidine ring N-substituted with a (R)-3-butanenitrile moiety. The presence of a stereocenter, a ketone, and a nitrile group within a compact framework makes it a versatile synthon for creating diverse molecular architectures.

Table 1: Physicochemical Properties of (R)-3-(4-Oxopiperidin-1-YL)butanenitrile

| Property | Value | Source |

| CAS Number | 856931-48-1 | - |

| Molecular Formula | C₉H₁₄N₂O | Calculated |

| Molecular Weight | 166.22 g/mol | Calculated |

| Appearance | Predicted: Colorless to pale yellow oil or low melting solid | - |

| Boiling Point | Predicted: >250 °C at 760 mmHg | - |

| Melting Point | Not available | - |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solvents. | - |

| Chirality | (R)-enantiomer | - |

Synthesis and Stereochemical Control: A Proposed Pathway

While specific literature detailing the synthesis of (R)-3-(4-Oxopiperidin-1-YL)butanenitrile is scarce, a plausible and efficient synthetic route can be conceptualized based on established chemical principles, particularly the Michael addition. The key challenge lies in the stereoselective introduction of the butanenitrile side chain.

A proposed synthetic approach involves the conjugate addition of a suitable nucleophile to a chiral α,β-unsaturated nitrile, or the asymmetric conjugate addition to an achiral precursor. A more direct and likely scalable approach would be the stereoselective Michael addition of 4-piperidone to (R)-crotononitrile. However, controlling the enantioselectivity of this reaction can be challenging. A more robust method would involve a chiral auxiliary or a chiral catalyst.

An alternative and more practical approach, detailed below, involves the use of a chiral starting material to install the stereocenter, followed by the construction of the butanenitrile side chain.

Experimental Protocol: Proposed Synthesis

Step 1: Reductive Amination of 4-Piperidone with a Chiral Amine

This initial step aims to introduce a chiral directing group that can be removed later in the synthesis.

-

To a solution of 4-piperidone monohydrate hydrochloride (1 equivalent) and a chiral amine, such as (R)-α-methylbenzylamine (1.1 equivalents), in a suitable solvent like methanol, add a mild reducing agent such as sodium cyanoborohydride (1.5 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours until the reaction is complete, as monitored by TLC or LC-MS.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the chiral N-substituted 4-aminopiperidine.

Step 2: Michael Addition to Acrylonitrile

-

Dissolve the product from Step 1 in a polar aprotic solvent like acetonitrile.

-

Add acrylonitrile (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents).

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor its progress.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Deprotection and Formation of the Target Compound

-

The chiral auxiliary is removed via hydrogenolysis. Dissolve the product from Step 2 in methanol and add a palladium on carbon catalyst (10 mol%).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

-

After the reaction is complete, filter the catalyst through a pad of Celite and concentrate the filtrate to obtain (R)-3-(4-aminopiperidin-1-yl)butanenitrile.

-

The final oxidation of the amino group to a ketone can be achieved using a mild oxidizing agent like Dess-Martin periodinane or by Swern oxidation to yield the final product, (R)-3-(4-Oxopiperidin-1-YL)butanenitrile.

Caption: Proposed synthetic pathway for (R)-3-(4-Oxopiperidin-1-YL)butanenitrile.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected spectroscopic data can be predicted based on the molecule's structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the butanenitrile side chain, including a doublet for the methyl group, and a multiplet for the chiral methine proton.

-

¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbon of the ketone, the nitrile carbon, and the various aliphatic carbons of the piperidine ring and the butanenitrile side chain.

-

IR Spectroscopy: The infrared spectrum would likely exhibit strong absorption bands corresponding to the C=O stretch of the ketone (around 1715 cm⁻¹) and the C≡N stretch of the nitrile group (around 2240 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Applications in Medicinal Chemistry

The true value of (R)-3-(4-Oxopiperidin-1-YL)butanenitrile lies in its application as a versatile building block in the synthesis of high-value pharmaceutical targets. The 4-oxopiperidine motif is a common scaffold in many biologically active molecules.

Role as a Key Intermediate in Ibrutinib Synthesis

While not a direct precursor, structurally related chiral piperidine derivatives are crucial for the synthesis of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain cancers.[1] The synthesis of Ibrutinib often involves a chiral aminopiperidine intermediate which is later elaborated. (R)-3-(4-Oxopiperidin-1-YL)butanenitrile represents a valuable synthon that could be modified to access such intermediates. For instance, the ketone functionality can be converted to an amine with the desired stereochemistry, and the nitrile group can be hydrolyzed or reduced to other functional groups.

Potential in the Development of Novel Analgesics

The 4-oxopiperidine core is also present in various opioid receptor modulators. For example, derivatives of 4-anilinopiperidine are the basis for the fentanyl class of potent analgesics. The title compound could serve as a starting point for the synthesis of novel, chiral analogues with potentially improved pharmacological profiles.

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of (R)-3-(4-Oxopiperidin-1-YL)butanenitrile: A Key Pharmaceutical Intermediate

Introduction

(R)-3-(4-Oxopiperidin-1-YL)butanenitrile is a chiral synthetic intermediate of significant interest in the pharmaceutical industry. Its primary application lies in the synthesis of novel therapeutics, most notably as a key building block for the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. The physicochemical properties of this intermediate are critical determinants of its reactivity, purity, and suitability for use in large-scale pharmaceutical manufacturing. Understanding these properties is paramount for process optimization, formulation development, and ensuring the final drug product's quality and efficacy.

This technical guide provides an in-depth exploration of the core physicochemical properties of (R)-3-(4-Oxopiperidin-1-YL)butanenitrile. In the absence of extensive publicly available experimental data for this specific intermediate, this guide focuses on the robust methodologies and experimental protocols required for its comprehensive characterization. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the evaluation of critical quality attributes for pharmaceutical intermediates.

Chemical Identity and Structure

-

IUPAC Name: (R)-3-(4-Oxopiperidin-1-YL)butanenitrile

-

CAS Number: 1449576-19-1

-

Molecular Formula: C₉H₁₄N₂O

-

Molecular Weight: 166.22 g/mol

-

Chemical Structure:

Core Physicochemical Properties: A Methodological Approach

The following sections detail the experimental procedures for determining the key physicochemical properties of (R)-3-(4-Oxopiperidin-1-YL)butanenitrile. The causality behind each experimental choice is explained to provide a deeper understanding of the scientific principles at play.

Table 1: Summary of Key Physicochemical Parameters and Recommended Methodologies

| Physicochemical Property | Recommended Experimental Methodology | Significance in Drug Development |

| Aqueous Solubility | Thermodynamic Shake-Flask Method | Impacts reaction kinetics, purification, and bioavailability of the final API. |

| Lipophilicity (LogP/LogD) | Shake-Flask Method with HPLC or LC-MS/MS analysis | Influences solubility in organic solvents, membrane permeability, and pharmacokinetic properties of the final drug. |

| Chemical Stability | ICH-Compliant Stability Studies | Determines storage conditions, shelf-life, and potential degradation pathways. |

| pKa | Potentiometric Titration or UV-spectrophotometry | Predicts the ionization state at different pH values, affecting solubility and biological interactions. |

| Melting Point | Differential Scanning Calorimetry (DSC) or Capillary Method | Indicates purity and solid-state properties. |

| Spectral Properties (NMR) | ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy | Confirms chemical structure and purity. |

Experimental Protocols

Determination of Thermodynamic Aqueous Solubility

The thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a given temperature and pH. It is a critical parameter for any compound intended for pharmaceutical use. The shake-flask method is the gold-standard for determining thermodynamic solubility[1].

Principle: An excess of the solid compound is agitated in a specific buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined, typically by High-Performance Liquid Chromatography (HPLC).

Step-by-Step Protocol:

-

Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic physiological conditions, as recommended by WHO guidelines[2].

-

Sample Preparation: Add an excess amount (e.g., 2-5 mg) of (R)-3-(4-Oxopiperidin-1-YL)butanenitrile to a vial containing a known volume (e.g., 2 mL) of each buffer[3]. The presence of undissolved solid is essential to ensure a saturated solution[3].

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C)[4]. Agitate the samples for a predetermined time (typically 24-72 hours) to reach equilibrium[2][4]. The time to reach equilibrium should be established by sampling at various time points (e.g., 24, 48, 72 hours) and confirming that the concentration has plateaued[2].

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle[3]. Centrifuge the samples to further separate the solid from the supernatant.

-

Sample Analysis: Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm syringe filter[3].

-

Quantification: Analyze the filtrate using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound[3]. A calibration curve with known concentrations of the compound should be used for accurate quantification[3].

Causality of Experimental Choices:

-

Using multiple pH buffers is crucial as the solubility of ionizable compounds can be pH-dependent[1].

-

Ensuring an excess of solid material is present guarantees that the solution is saturated, which is the definition of thermodynamic solubility[5].

-

Monitoring the concentration over time confirms that the system has reached equilibrium, providing a true thermodynamic value rather than a kinetic one[2].

Visualization of the Thermodynamic Solubility Workflow:

Caption: A flowchart of the shake-flask method for determining thermodynamic solubility.

Determination of Lipophilicity (LogP/LogD)

Lipophilicity is a measure of a compound's ability to partition between a lipid-like (non-polar) and an aqueous (polar) phase. It is a key predictor of a drug's pharmacokinetic properties. The partition coefficient (LogP for neutral compounds) and distribution coefficient (LogD for ionizable compounds at a specific pH) are determined using the shake-flask method[6][].

Principle: The compound is dissolved in a biphasic system of n-octanol and a buffered aqueous solution. After equilibration, the concentration of the compound in each phase is measured to calculate the partition or distribution coefficient.

Step-by-Step Protocol:

-

Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) and vice-versa by mixing them and allowing the phases to separate[8].

-

Sample Preparation: Prepare a stock solution of (R)-3-(4-Oxopiperidin-1-YL)butanenitrile in the aqueous buffer.

-

Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol.

-

Equilibration: Shake the vial for a set period (e.g., 1-3 hours) to allow for the compound to partition between the two phases[].

-

Phase Separation: Centrifuge the vial to ensure a clear separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC or LC-MS/MS[].

-

Calculation:

-

LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])

-

LogD is calculated similarly at a specific pH.

-

Causality of Experimental Choices:

-

Pre-saturating the solvents ensures that the volumes of the two phases do not change during the experiment due to mutual dissolution[8].

-

Using a buffered aqueous phase is important for ionizable compounds, as their partitioning behavior is pH-dependent[8].

-

Centrifugation is critical for a clean separation of the two phases, preventing cross-contamination which can lead to inaccurate results[6].

Visualization of the LogP/LogD Determination Workflow:

Caption: A flowchart of the shake-flask method for determining LogP/LogD.

Stability Assessment

Stability testing is essential to determine how the quality of a drug intermediate varies over time under the influence of environmental factors such as temperature and humidity. The International Council for Harmonisation (ICH) provides guidelines for these studies[9][10].

Principle: The compound is stored under various controlled temperature and humidity conditions for specified periods. At designated time points, samples are analyzed for degradation and changes in physical and chemical properties.

Step-by-Step Protocol:

-

Batch Selection: Use at least three primary batches of (R)-3-(4-Oxopiperidin-1-YL)butanenitrile for the stability study[10].

-

Storage Conditions: Store the samples under long-term, intermediate, and accelerated stability conditions as defined by ICH guidelines[10][11].

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH for a minimum of 12 months.

-

Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH for 6 months.

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months.

-

-

Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies)[11].

-

Analytical Testing: Analyze the samples for appearance, assay (purity), degradation products, and moisture content[12].

-

Data Evaluation: Evaluate the data for any "significant change," which for a drug substance is typically defined as a failure to meet its specification.

Causality of Experimental Choices:

-

Using multiple batches provides an understanding of the variability in stability between different manufacturing runs[10].

-

Accelerated stability studies are designed to increase the rate of chemical degradation or physical change, allowing for the prediction of long-term stability in a shorter timeframe[12].

-

The defined storage conditions and testing frequencies are based on extensive scientific data and global regulatory consensus to ensure the quality and safety of pharmaceutical products[9].

Visualization of the Stability Testing Workflow:

Sources

- 1. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 2. who.int [who.int]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. ICH Official web site : ICH [ich.org]

- 10. database.ich.org [database.ich.org]

- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 12. pmda.go.jp [pmda.go.jp]

Comprehensive Technical Guide on (R)-3-(4-Oxopiperidin-1-YL)butanenitrile: Physicochemical Profiling, Synthesis, and Applications in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly selective kinase inhibitors frequently relies on the incorporation of conformationally restricted, chiral aliphatic linkers. (R)-3-(4-Oxopiperidin-1-yl)butanenitrile has emerged as a critical pharmaceutical intermediate in this domain. Serving as a bifunctional building block, it provides both a reactive ketone handle for reductive aminations and a chiral cyanoalkyl chain that dictates the spatial trajectory of the final active pharmaceutical ingredient (API) within the target protein's binding pocket.

This whitepaper provides an in-depth technical analysis of (R)-3-(4-oxopiperidin-1-yl)butanenitrile, detailing its molecular properties, validated synthetic workflows, and its strategic role in the development of Janus kinase (JAK) and ATR kinase inhibitors.

Physicochemical Profiling & Structural Elucidation

The molecule consists of a piperidin-4-one core attached via its nitrogen atom to the C3 position of a butanenitrile chain. The presence of the stereocenter at C3 is paramount; the (R)-enantiomer specifically restricts the conformational flexibility of downstream heterocyclic scaffolds, which is a structural prerequisite for achieving high selectivity against off-target kinases [1].

Table 1: Core Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | (3R)-3-(4-oxopiperidin-1-yl)butanenitrile |

| Molecular Formula | C9H14N2O |

| Molecular Weight | 166.22 g/mol |

| Exact Mass | 166.1106 Da |

| Stereochemistry | (R) configuration at C3 |

| Physical State | Pale yellow to brown oil (typical for related aza-Michael adducts) |

| Key Functional Groups | Nitrile (-C≡N), Ketone (C=O), Tertiary Amine |

Conformational Dynamics

The piperidin-4-one ring predominantly adopts a chair conformation in solution. Because the bulky 3-butanenitrile substituent is attached to the nitrogen, it preferentially occupies an equatorial position to minimize 1,3-diaxial steric clashes. This equatorial preference exposes the C4 ketone, making it highly accessible for nucleophilic attack during downstream reductive amination protocols.

Synthetic Methodologies & Experimental Protocols

The most atom-economical approach to synthesizing the racemic precursor is the Aza-Michael addition of piperidin-4-one to crotononitrile, followed by chiral resolution.

Rationale & Causality

We select crotononitrile (2-butenenitrile) as the Michael acceptor because it directly installs the 3-butanenitrile backbone. The secondary amine in piperidin-4-one is a competent nucleophile, but the addition of a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is required to accelerate the reaction by increasing the nucleophilicity of the amine and stabilizing the transition state. Because standard diastereomeric salt resolution is often inefficient for this molecule (due to the weak basicity of the resulting tertiary amine), Preparative Chiral HPLC is the method of choice for isolating the (R)-enantiomer.

Protocol A: Aza-Michael Addition (Racemate Synthesis)

-

Initiation: Dissolve 10.0 g of piperidin-4-one hydrochloride hydrate (1.0 eq) in 100 mL of anhydrous ethanol.

-

Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free base. Stir for 15 minutes at ambient temperature.

-

Addition: Introduce crotononitrile (1.5 eq) dropwise to the reaction mixture to prevent uncontrolled exothermic spikes.

-

Catalysis & Heating: Add DBU (0.1 eq) as a catalyst. Elevate the temperature to 75°C and reflux for 12 hours.

-

Self-Validating Step (Monitoring): Monitor reaction progression via LC-MS. The reaction is deemed complete when the piperidin-4-one peak ([M+H]+ = 100.1) is fully consumed.

-

Workup: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate (150 mL) and saturated aqueous NaHCO3 (100 mL). Extract the aqueous layer twice with ethyl acetate. Combine organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient 80:20 to 50:50) to isolate racemic 3-(4-oxopiperidin-1-yl)butanenitrile.

Protocol B: Chiral Resolution

-

Preparation: Dissolve the purified racemate in a minimal volume of Hexane/Isopropanol (IPA) (80:20 v/v).

-

Chromatography: Inject the solution onto a Preparative Chiral HPLC system equipped with a Chiralpak AD-H column (or equivalent amylose-based stationary phase).

-

Elution: Run an isocratic elution using Hexane/IPA (85:15 v/v) at a flow rate of 15 mL/min. Monitor UV absorbance at 210 nm.

-

Fraction Collection: The (R)-enantiomer and (S)-enantiomer will elute at distinct retention times. Collect the baseline-resolved peaks.

-

Recovery: Concentrate the desired fraction under vacuum to yield pure (R)-3-(4-oxopiperidin-1-yl)butanenitrile [2].

Caption: Synthetic workflow for (R)-3-(4-oxopiperidin-1-yl)butanenitrile via Aza-Michael addition.

Analytical Characterization

To ensure the integrity of the synthesized intermediate, the following analytical signatures must be verified. These predictive values serve as a self-validating framework for the protocols described above.

Table 2: Expected Analytical Signatures

| Analytical Method | Expected Signature / Assignment |

| Mass Spectrometry (ESI+) | [M+H]+ at m/z 167.1 |

| 1H NMR (CDCl3, 300 MHz) | δ 1.15 (d, 3H, CH3), 2.45 (t, 4H, piperidine C3/C5), 2.55 (d, 2H, CH2CN), 2.80 (m, 4H, piperidine C2/C6), 3.10 (m, 1H, CH) |

| 13C NMR (CDCl3, 75 MHz) | δ 15.2 (CH3), 21.5 (CH2CN), 41.2 (piperidine C3/C5), 49.5 (piperidine C2/C6), 53.4 (CH), 118.5 (CN), 209.1 (C=O) |

Applications in Drug Discovery (Kinase Inhibitors)

The (R)-3-(4-oxopiperidin-1-yl)butanenitrile intermediate is highly prized in the synthesis of tetracyclic and heterocyclic kinase inhibitors. For example, in the development of JAK1/JAK2 inhibitors, the ketone moiety of this intermediate undergoes reductive amination with complex amino-pyrazoles or pyrrolopyrimidines [3].

The resulting structure leverages the (R)-methyl group to induce a specific conformational twist. This twist forces the pyrrolopyrimidine core into the optimal vector for hydrogen bonding with the hinge region of the kinase, while the nitrile group extends into the solvent-exposed channel or interacts with specific polar residues (e.g., Arg or Lys) to enhance binding kinetics and residence time.

Caption: Logical integration of the intermediate into the kinase inhibitor development pipeline.

References

- Incyte Corporation & U.S. Patent Office. (2015). Heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines as JAK inhibitors (US Patent 9,034,884 B2). Detailed utilization of substituted butanenitrile-piperidine derivatives in the synthesis of JAK modulators.

- European Patent Office. (2011). Heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines as JAK inhibitors (EP 2640725 B1). Describes the reductive amination of 4-(4-oxopiperidin-1-yl)butanenitrile derivatives with pyrrolopyrimidine scaffolds.

An In-depth Technical Guide to the Asymmetric Synthesis of Chiral 3-(4-oxopiperidin-1-yl)butanenitrile

Introduction

Chiral 3-(4-oxopiperidin-1-yl)butanenitrile is a valuable building block in medicinal chemistry, incorporating both a chiral center and a reactive nitrile group, which can be further elaborated into a variety of functional groups such as amines, carboxylic acids, and amides. The piperidone moiety is a common scaffold in many biologically active compounds. Consequently, the development of efficient and stereoselective methods for the synthesis of this molecule is of significant interest to researchers in drug discovery and development.

This technical guide provides a comprehensive overview of a robust and practical approach for the asymmetric synthesis of 3-(4-oxopiperidin-1-yl)butanenitrile, focusing on an organocatalyzed Michael addition strategy. An alternative approach utilizing a chiral auxiliary will also be discussed. This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Core Synthetic Strategy: Asymmetric Organocatalytic Michael Addition

The most direct and atom-economical approach to chiral 3-(4-oxopiperidin-1-yl)butanenitrile is the asymmetric Michael addition of 4-piperidone to acrylonitrile.[1] This reaction is catalyzed by a chiral organocatalyst, which facilitates the formation of a new carbon-carbon bond and controls the stereochemistry of the newly formed chiral center.

Causality Behind Experimental Choices

The choice of an organocatalytic approach is driven by several factors:

-

Mild Reaction Conditions: Organocatalyzed reactions are often performed under mild conditions, avoiding the need for harsh reagents or extreme temperatures, which helps to preserve sensitive functional groups.[2]

-

High Enantioselectivity: Chiral organocatalysts can induce high levels of enantioselectivity, leading to the desired enantiomer in high purity.[3]

-

Operational Simplicity: These reactions are often operationally simple to set up and do not require strictly anhydrous or anaerobic conditions, making them amenable to a wide range of laboratory settings.

-

Catalyst Availability: A wide variety of chiral organocatalysts are commercially available or can be readily synthesized.

For this specific transformation, a bifunctional thiourea-based primary amine catalyst is proposed. The thiourea moiety activates the acrylonitrile Michael acceptor through hydrogen bonding, while the primary amine activates the 4-piperidone donor by forming a nucleophilic enamine intermediate.[2] This dual activation mode is crucial for achieving high reactivity and stereoselectivity.

Experimental Workflow: Asymmetric Michael Addition

Detailed Experimental Protocol

Materials:

-

4-Piperidone hydrochloride

-

Acrylonitrile (stabilized with hydroquinone monomethyl ether)

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of Free 4-Piperidone: In a round-bottom flask, dissolve 4-piperidone hydrochloride (1.0 eq) in a minimal amount of water. Add a saturated aqueous solution of potassium carbonate until the pH of the solution is >10. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford free 4-piperidone as a white solid. Use immediately in the next step.

-

Asymmetric Michael Addition: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral primary amine catalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 0.1 eq) and anhydrous toluene (5 mL). Cool the solution to 0 °C in an ice bath. Add a solution of 4-piperidone (1.2 eq) in anhydrous toluene (2 mL) dropwise to the catalyst solution. Stir the mixture for 15 minutes at 0 °C.

-

Addition of Michael Acceptor: To the reaction mixture, add acrylonitrile (1.0 eq) dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 24-48 hours.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the chiral 3-(4-oxopiperidin-1-yl)butanenitrile as a colorless oil or a white solid.

-

Characterization: Determine the yield and enantiomeric excess (ee) of the product. The enantiomeric excess can be determined by chiral HPLC analysis. The structure and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

| Parameter | Expected Value |

| Yield | 70-90% |

| Enantiomeric Excess | 85-95% ee |

| Reaction Time | 24-48 hours |

| Temperature | 0 °C |

Note: These values are estimates based on analogous reactions reported in the literature and may require optimization for this specific substrate combination.[4]

Alternative Synthetic Strategy: Chiral Auxiliary Approach

An alternative strategy for the synthesis of chiral 3-(4-oxopiperidin-1-yl)butanenitrile involves the use of a chiral auxiliary.[5] In this approach, a chiral molecule is temporarily attached to one of the reactants to direct the stereochemical outcome of the key bond-forming step. The auxiliary is then removed in a subsequent step.

Conceptual Workflow: Chiral Auxiliary Approach

Sources

Technical Guide: Spectroscopic Analysis of (R)-3-(4-Oxopiperidin-1-YL)butanenitrile

This guide provides an in-depth analysis of the expected spectroscopic data for (R)-3-(4-Oxopiperidin-1-YL)butanenitrile, a key intermediate in pharmaceutical development. The structural confirmation of such molecules is paramount, relying on a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document explains the foundational principles behind the expected spectral features, offering a robust framework for researchers and scientists in the field.

Molecular Structure and Spectroscopic Overview

The structural integrity of a drug development candidate is non-negotiable. Spectroscopic analysis provides a detailed molecular fingerprint, confirming identity, purity, and stereochemistry. For (R)-3-(4-Oxopiperidin-1-YL)butanenitrile, the key structural features to be confirmed are the piperidin-4-one ring, the butanenitrile side chain, and the defined (R)-stereocenter.

Each analytical technique offers complementary information:

-

Mass Spectrometry (MS) determines the molecular weight and provides structural clues through fragmentation analysis.

-

Infrared (IR) Spectroscopy identifies the key functional groups, namely the ketone (C=O) and the nitrile (C≡N).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) elucidates the complete carbon-hydrogen framework, confirming connectivity and stereochemistry.

Caption: Molecular structure of (R)-3-(4-Oxopiperidin-1-YL)butanenitrile.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For the target compound, Electron Ionization (EI) is a common method that provides both the molecular ion and characteristic fragment ions, which are crucial for structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduction: The sample is introduced into the mass spectrometer's ion source, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular radical cation (M•+).

-

Fragmentation: The high internal energy of the M•+ ion leads to fragmentation through specific, predictable pathways.

-

Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Predicted Data and Interpretation

The molecular formula of the compound is C₁₀H₁₄N₂O, with a molecular weight of 182.23 g/mol .

| Predicted m/z | Proposed Fragment | Interpretation |

| 182 | [C₁₀H₁₄N₂O]•+ | Molecular Ion (M•+) |

| 154 | [M - CO]•+ | Loss of a neutral carbon monoxide molecule from the piperidone ring. |

| 125 | [C₇H₉N₂]⁺ | Result of α-cleavage adjacent to the ketone, a common pathway for carbonyls.[1][2][3][4][5] |

| 84 | [C₄H₆NO]⁺ | Iminium ion formed by α-cleavage at the nitrogen atom, a dominant pathway for piperidines.[6] |

| 69 | [C₄H₅N]•+ | Butanenitrile radical cation from cleavage of the N-C bond. |

The fragmentation is primarily driven by the presence of the nitrogen atom and the carbonyl group, which stabilize adjacent positive charges. Alpha-cleavage is a dominant fragmentation pathway in both piperidine derivatives and ketones.[1][6]

Caption: Key EI-MS fragmentation pathways for the target molecule.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an exceptionally reliable method for identifying the presence of specific functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Analysis: An IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, an evanescent wave penetrates a short distance into the sample.

-

Absorption: If the sample contains functional groups that vibrate at the frequency of the IR radiation, the evanescent wave is absorbed.

-

Detection: The attenuated IR beam returns to a detector, and the resulting spectrum shows the frequencies at which absorption occurred.

Predicted Data and Interpretation

The IR spectrum is dominated by absorptions from the C=O and C≡N bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~2950-2850 | C-H Stretch | Aliphatic | Confirms the presence of the alkane backbone. |

| ~2250 | C≡N Stretch | Nitrile | A sharp, medium-intensity peak characteristic of the nitrile group.[7][8][9][10] |

| ~1715 | C=O Stretch | Ketone | A strong, sharp peak indicating a saturated, cyclic ketone.[11][12][13] |

| ~1220 | C-N Stretch | Tertiary Amine | Confirms the piperidine nitrogen linkage. |

The position of the C=O stretch at ~1715 cm⁻¹ is indicative of a six-membered ring ketone, which is not subject to significant ring strain.[12] The C≡N stretch is found in a relatively clear region of the spectrum, making it a highly diagnostic peak.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

Experimental Protocol: Solution-State NMR

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). A small amount of a reference standard, tetramethylsilane (TMS), is often added.

-

Analysis: The sample tube is placed in the core of a powerful superconducting magnet.

-

Excitation: The sample is irradiated with a short pulse of radiofrequency energy, which excites the atomic nuclei.

-

Detection: As the nuclei relax back to their ground state, they emit radiofrequency signals that are detected by the instrument.

-

Processing: A Fourier Transform (FT) is applied to the raw data (Free Induction Decay) to convert the time-domain signal into the frequency-domain spectrum, which is then plotted as intensity versus chemical shift (ppm).

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

| Atom Label | Predicted Chemical Shift (δ, ppm) | Interpretation |

| C4' (C=O) | ~205-215 | The carbonyl carbon is highly deshielded and appears far downfield.[14][15][16] |

| C1 (C≡N) | ~117-122 | The nitrile carbon appears in a characteristic region.[15][17][18][19] |

| C2', C6' | ~50-60 | Carbons alpha to the nitrogen are deshielded. |

| C3', C5' | ~35-45 | Carbons alpha to the carbonyl group are deshielded. |

| C3 | ~45-55 | The chiral carbon, attached to the nitrogen. |

| C2 | ~25-35 | Aliphatic carbon in the butanenitrile chain. |

| C4 (CH₃) | ~15-25 | The methyl group carbon, appearing upfield. |

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons (integration).

| Atom Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Interpretation |

| H2', H6' | ~2.8 - 3.2 | Multiplet | 4H | Protons alpha to the nitrogen are deshielded. |

| H3', H5' | ~2.4 - 2.7 | Multiplet | 4H | Protons alpha to the carbonyl are deshielded. |

| H3 | ~2.9 - 3.4 | Multiplet | 1H | The methine proton at the chiral center. |

| H2 | ~2.5 - 2.8 | Multiplet | 2H | The methylene protons adjacent to the nitrile and chiral center. |

| H4 (CH₃) | ~1.2 - 1.4 | Doublet | 3H | The methyl group protons, split by the H3 proton. |

Protons on carbons adjacent to the nitrogen atom (H2', H6') are expected to be shifted downfield due to the inductive effect of the nitrogen.[20][21] Similarly, protons adjacent to the carbonyl group (H3', H5') will also be deshielded.

Conclusion: A Unified Spectroscopic Profile

The structural elucidation of (R)-3-(4-Oxopiperidin-1-YL)butanenitrile is achieved through the congruent interpretation of MS, IR, and NMR data. Mass spectrometry confirms the molecular weight (182 g/mol ) and suggests key structural motifs through its fragmentation pattern. Infrared spectroscopy provides definitive evidence for the ketone (~1715 cm⁻¹) and nitrile (~2250 cm⁻¹) functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide a complete map of the carbon-hydrogen framework, confirming the connectivity of the piperidone ring and the butanenitrile side chain. Together, these techniques provide an unambiguous and self-validating confirmation of the molecule's identity and structure, an essential requirement for advancing candidates in drug development pipelines.

References

-

Bernstein, R. B., et al. (2002). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. Available at: [Link]

-

Chemistry Steps. (2025). Alpha (α) Cleavage. Chemistry Steps. Available at: [Link]

-

Chem LibreTexts. C13 NMR List of Chemical Shifts. Chem LibreTexts. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

-

JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching. JoVE. Available at: [Link]

-

National Institutes of Health. (2009). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. PMC. Available at: [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]

-

ChemHelpASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available at: [Link]

-

OpenOChem Learn. MS Fragmentation. OpenOChem Learn. Available at: [Link]

-

ChemComplete. (2020). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. YouTube. Available at: [Link]

-

University of Calgary. Ch20: Spectroscopy Analysis : Nitriles. University of Calgary. Available at: [Link]

-

Unknown. 13CNMR. Unknown Source. Available at: [Link]

-

Chemistry LibreTexts. (2022). Alpha Cleavage. Chemistry LibreTexts. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

-

PubMed. (2022). Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. PubMed. Available at: [Link]

-

ACS Publications. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]

-

Unknown. Mass Spectrometry: Fragmentation. Unknown Source. Available at: [Link]

-

Chemistry Connected. 13C NMR Chemical Shifts. Chemistry Connected. Available at: [Link]

-

National Institutes of Health. (2020). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PMC. Available at: [Link]

-

NISCAIR. (2005). Protonation effect on chemical shifts of some piperidones unusual influence by anions. NISCAIR. Available at: [Link]

-

SciELO. (2014). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available at: [Link]

-

DOI. Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv. DOI. Available at: [Link]

-

ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Available at: [Link]

-

PubMed. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. PubMed. Available at: [Link]

-

ScienceOpen. Supporting Information. ScienceOpen. Available at: [Link]

-

UCLA. IR: ketones. UCLA. Available at: [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

-

Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. Available at: [Link]

-

MDPI. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. MDPI. Available at: [Link]

-

Beilstein Journals. (2020). Electrophotochemical metal-catalyzed synthesis of alkylnitriles from simple aliphatic carboxylic acids. Beilstein Journals. Available at: [Link]

-

University of Lodz. Carbonyl - compounds - IR - spectroscopy. University of Lodz. Available at: [Link]

-

The Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. The Royal Society of Chemistry. Available at: [Link]

-

PubChem. 3-(4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate. PubChem. Available at: [Link]

-

PubChemLite. 4-(4-oxopiperidin-1-yl)benzonitrile (C12H12N2O). PubChemLite. Available at: [Link]

-

Unknown. IR spectrum of 2-[3-(1-methyl-1-oxidopiperidin-4-yl)-1H-indol-5-yl] ethanesulfonic acid. Unknown Source. Available at: [Link]

Sources

- 1. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 2. MS Fragmentation | OpenOChem Learn [learn.openochem.org]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jove.com [jove.com]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. spcmc.ac.in [spcmc.ac.in]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. C13 NMR List of Chemical Shifts [users.wfu.edu]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. treenablythe.weebly.com [treenablythe.weebly.com]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

The Strategic Utility of (R)-3-(4-Oxopiperidin-1-YL)butanenitrile in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern drug discovery, the transition from "flat" sp2-rich molecules to structurally complex, sp3-enriched pharmacophores is a critical driver for improving clinical success rates. (R)-3-(4-Oxopiperidin-1-YL)butanenitrile (Chemical Formula: C9H14N2O) emerges as a highly versatile, bifunctional chiral building block designed to meet this demand.

Featuring a pre-installed stereocenter, an electrophilic ketone, and an aliphatic nitrile, this scaffold offers orthogonal reactivity. This whitepaper details the mechanistic rationale, synthetic pathways, and validated experimental protocols for leveraging this molecule in the divergent synthesis of complex active pharmaceutical ingredients (APIs).

Structural Anatomy & Orthogonal Reactivity

The synthetic value of (R)-3-(4-Oxopiperidin-1-YL)butanenitrile lies in its distinct functional domains, which can be manipulated independently under specific reaction conditions:

-

The Chiral Center (C3 of the butanenitrile chain): The (R)-configuration provides a rigid spatial orientation, essential for target-specific binding in biological systems (e.g., kinase inhibitors and GPCR ligands).

-

The 4-Piperidone Moiety: A highly reactive electrophilic center primed for reductive amination, spirocyclization, or Wittig olefination.

-

The Aliphatic Nitrile: A latent primary amine or carboxylic acid. It remains inert under mild hydride reduction conditions but can be activated via catalytic hydrogenation or strong nucleophilic attack.

Synthesis of the Core Scaffold

The molecule is typically accessed via an asymmetric aza-Michael addition of 4-piperidone to crotononitrile. By employing chiral organocatalysts (such as bifunctional thiourea derivatives) or specialized transition-metal complexes, the nucleophilic nitrogen attacks the β -carbon of the α,β -unsaturated nitrile with high enantiofacial selectivity [3].

Asymmetric Aza-Michael addition workflow for synthesizing the chiral core.

Divergent Synthetic Pathways

The true utility of this building block is realized through chemoselective functionalization. A Senior Application Scientist must carefully select reagents that exploit the electronic differences between the ketone and the nitrile.

Pathway A: Chemoselective Ketone Functionalization

To elaborate the 4-position of the piperidine ring without reducing the nitrile, reductive amination is the premier choice. The use of Sodium Triacetoxyborohydride (NaBH(OAc)₃) is critical here. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride, rendering it unreactive toward the ketone and the nitrile, but highly reactive toward the transiently formed, more electrophilic iminium ion[1].

Pathway B: Chemoselective Nitrile Functionalization

Converting the nitrile to a primary amine requires catalytic hydrogenation. However, applying H2 and a catalyst like Raney Nickel directly will also reduce the ketone to a secondary alcohol. Therefore, scientific rigor dictates a protection-reduction-deprotection sequence. The ketone is first masked as a cyclic ketal. Subsequent hydrogenation using Raney Ni in the presence of ammonia prevents the formation of secondary amine byproducts by shifting the equilibrium away from intermediate imine condensation [2].

Divergent functionalization pathways exploiting orthogonal reactivity.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to ensure chemoselectivity and reaction completion.

Protocol 1: Diastereoselective Reductive Amination (Pathway A)

Objective: Install an amine at the C4 position while preserving the aliphatic nitrile.

-

Imine Formation: Dissolve (R)-3-(4-Oxopiperidin-1-YL)butanenitrile (1.0 equiv) and the desired primary amine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir at ambient temperature for 1 hour.

-

Hydride Transfer: Add NaBH(OAc)₃ (1.5 equiv) portion-wise to the reaction mixture.

-

Causality Check: NaBH(OAc)₃ is chosen over NaBH₄ to strictly prevent the direct reduction of the ketone to an alcohol.

-

-

Reaction Monitoring: Stir for 4–12 hours. Monitor via TLC (DCM:MeOH 9:1).

-

Validation: Spray with ninhydrin stain and heat; the appearance of a new spot confirms amine formation.

-

-

Quench & Extraction: Quench with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess hydride. Extract with ethyl acetate, dry over Na2SO4 , and concentrate.

-

Analytical Validation: Perform ¹H and ¹³C NMR. Confirm the disappearance of the ketone carbonyl carbon ( δ≈210 ppm) and the retention of the nitrile carbon ( δ≈118 ppm).

Protocol 2: Chemoselective Nitrile Reduction to Primary Amine (Pathway B)

Objective: Reduce the nitrile to a primary amine while preserving the C4 ketone.

-

Ketone Protection: Reflux the starting material (1.0 equiv) with ethylene glycol (2.0 equiv) and catalytic p-toluenesulfonic acid (pTsOH) in toluene using a Dean-Stark apparatus until water ceases to evolve. Isolate the ketal intermediate.

-

Catalytic Hydrogenation: Dissolve the ketal-protected intermediate in a 2M solution of ammonia in methanol. Add a catalytic amount of active Raney Nickel slurry (washed with methanol).

-

Causality Check: Ammonia acts as a competing nucleophile. As the nitrile reduces to an imine and then to a primary amine, the primary amine can attack unreduced imines to form secondary amines. Excess ammonia outcompetes this side reaction, ensuring high primary amine selectivity.

-

-

Pressurization: Evacuate the reaction vessel and backfill with H2 gas (50 psi). Shake on a Parr apparatus for 12 hours.

-

Filtration & Deprotection: Carefully filter the mixture through a pad of Celite under an argon atmosphere (Raney Ni is highly pyrophoric). Concentrate the filtrate. Stir the residue in 1M HCl/THF (1:1) for 2 hours to hydrolyze the ketal.

-

Analytical Validation: IR spectroscopy should show the complete disappearance of the sharp C≡N stretch ( ≈2250 cm−1 ) and the reappearance of the strong C=O stretch ( ≈1715 cm−1 ).

Quantitative Data: Chemoselectivity Matrix

To facilitate rapid decision-making in the lab, the following table summarizes the reagent selection parameters and expected chemoselectivity profiles when functionalizing (R)-3-(4-Oxopiperidin-1-YL)butanenitrile.

| Target Functional Group | Reagent System | Competing Group Status | Expected Yield Range | Mechanistic Causality |

| Ketone (C4) | Primary Amine, NaBH(OAc)₃, DCE | Nitrile remains 100% intact | 82% – 95% | Mild hydride donor selectively attacks the highly electrophilic iminium ion; inert to nitriles. |

| Ketone (C4) | NaBH₄, MeOH, 0°C | Nitrile remains 100% intact | 90% – 98% | Direct reduction to secondary alcohol. Hydride is too hard to reduce the nitrile at 0°C. |

| Nitrile (Chain) | Raney Ni, H2 (50 psi), NH3 /MeOH | Ketone reduced to alcohol | 75% – 85% | Heterogeneous catalytic hydrogenation reduces both π -systems. NH3 prevents amine dimerization. |

| Nitrile (Chain) | 1. Ethylene Glycol/pTsOH2. Raney Ni, H2 3. HCl/H₂O | Ketone remains 100% intact | 65% – 75% (Over 3 steps) | Transient ketalization sterically and electronically masks the ketone from the catalyst surface. |

Conclusion

(R)-3-(4-Oxopiperidin-1-YL)butanenitrile is a highly strategic building block that bridges the gap between simple starting materials and complex, chiral, sp3-rich pharmacophores. By understanding the underlying causality of hydride transfer mechanisms and transition-metal catalysis, synthetic chemists can exploit its orthogonal reactivity to execute divergent syntheses. Whether deploying mild reductive amination to elaborate the piperidine core or utilizing protected catalytic hydrogenation to unlock the aliphatic chain, this scaffold provides a robust foundation for advanced drug discovery programs.

References

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Template catalysis by manganese pincer complexes: oxa- and aza-Michael additions to unsaturated nitriles Source: Chemical Science (Royal Society of Chemistry) URL:[Link]

An In-depth Technical Guide to (R)-3-(4-Oxopiperidin-1-YL)butanenitrile and its Analogs: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1] This technical guide provides a comprehensive review of (R)-3-(4-Oxopiperidin-1-YL)butanenitrile, a chiral molecule of significant interest in drug discovery, and its analogs. We delve into the synthetic strategies for its enantioselective preparation, explore the nuanced structure-activity relationships (SAR) that govern its biological activity, and discuss its potential therapeutic applications, particularly in the context of kinase inhibition. This document serves as a resource for researchers engaged in the design and development of novel therapeutics centered around this privileged heterocyclic motif.

Introduction: The Significance of the 4-Oxopiperidine Moiety

The 4-oxopiperidine ring is a versatile and highly valuable building block in the synthesis of a wide array of pharmacologically active compounds. Its rigidified cyclohexane-like chair conformation allows for the precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets. Furthermore, the ketone functionality at the 4-position serves as a key handle for further chemical modifications, enabling the exploration of a broad chemical space. The nitrogen atom within the piperidine ring provides a site for introducing diverse side chains, significantly influencing the molecule's physicochemical properties and biological activity.

The introduction of a chiral center, as seen in (R)-3-(4-Oxopiperidin-1-YL)butanenitrile, adds a layer of complexity and specificity. The stereochemistry of a drug molecule can have a profound impact on its pharmacological profile, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even contribute to adverse effects.[2] Therefore, the development of robust enantioselective synthetic routes to access specific stereoisomers is of paramount importance in modern drug discovery.

This guide will focus on the synthesis and properties of the title compound and its analogs, with a particular emphasis on the strategic approaches to control the stereochemistry at the C3 position of the butanenitrile side chain.

Synthetic Strategies for (R)-3-(4-Oxopiperidin-1-YL)butanenitrile and its Analogs

The synthesis of (R)-3-(4-Oxopiperidin-1-YL)butanenitrile presents two primary challenges: the construction of the 4-oxopiperidine core and the enantioselective introduction of the 3-butanenitrile side chain with the desired (R)-configuration.

Synthesis of the 4-Oxopiperidine Core

The 4-oxopiperidine moiety is a readily accessible building block. A common synthetic approach involves the Dieckmann condensation of a diester amine, followed by decarboxylation. For instance, 1-tert-butoxycarbonyl-4-piperidone can be synthesized from benzylamine and methyl acrylate via a Michael addition, followed by a Dieckmann condensation and subsequent deprotection and protection steps.[3]

Enantioselective Synthesis of the Chiral Butanenitrile Side Chain

The key to accessing the target molecule lies in the stereocontrolled synthesis of the chiral butanenitrile side chain. Several strategies can be employed:

2.2.1. Asymmetric Michael Addition:

A powerful strategy for establishing the chiral center is the asymmetric Michael addition of a cyanide source to an α,β-unsaturated acceptor. The use of chiral organocatalysts or chiral metal complexes can facilitate highly enantioselective 1,4-addition of cyanide to substrates like crotononitrile or its derivatives. For example, chiral thiourea-based organocatalysts have been successfully employed in the Michael addition of various nucleophiles to nitroalkenes, which can be subsequently converted to the corresponding nitriles.[4][5][6] Similarly, chiral salen-Al(III) complexes have been shown to catalyze the asymmetric conjugate addition of hydrogen cyanide to α,β-unsaturated imides with high yields and enantioselectivities.[4][5][7]

Workflow for Asymmetric Michael Addition:

Caption: Asymmetric Michael addition for chiral nitrile synthesis.

2.2.2. Synthesis from Chiral Precursors:

An alternative approach involves starting from a readily available chiral precursor, such as a chiral 3-hydroxybutanenitrile or a 3-aminobutanenitrile. These precursors can be synthesized through various methods, including enzymatic resolutions or asymmetric synthesis. The chiral precursor can then be converted to a suitable electrophile, such as a halide or a tosylate, for subsequent N-alkylation of 4-piperidone.

Coupling of the Chiral Side Chain with the 4-Oxopiperidine Core

Once the chiral butanenitrile side chain with a suitable leaving group is prepared, it can be coupled with 4-piperidone via N-alkylation. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile or DMF.[8]

Detailed Protocol for N-alkylation (Adapted from a similar synthesis):

A detailed protocol for the synthesis of a close analog, 3-(4-oxopiperidin-1-yl)propanenitrile, provides a valuable template.[9]

Materials:

-

4-Piperidone monohydrate hydrochloride

-

(R)-3-chlorobutanenitrile (or other suitable chiral electrophile)

-

Potassium carbonate (K₂CO₃)

-

Methyl ethyl ketone (MEK)

Procedure:

-

Suspend 4-piperidone monohydrate hydrochloride (1.0 eq) and potassium carbonate (3.0 eq) in methyl ethyl ketone.

-

Add (R)-3-chlorobutanenitrile (2.0 eq) to the suspension.

-

Heat the reaction mixture to 80°C and stir for 18 hours.

-

After cooling to room temperature, filter off the solid inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by column chromatography or distillation.

Workflow for the Synthesis of (R)-3-(4-Oxopiperidin-1-YL)butanenitrile:

Caption: General synthetic route to the target molecule.

Structure-Activity Relationships (SAR)

The biological activity of (R)-3-(4-Oxopiperidin-1-YL)butanenitrile and its analogs is highly dependent on their structural features. Understanding the SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

The Role of the 4-Oxopiperidine Ring

The 4-oxo group can act as a hydrogen bond acceptor, which can be important for binding to biological targets. Modifications at this position, such as reduction to a hydroxyl group or conversion to an oxime, can significantly alter the binding affinity and selectivity. The piperidine nitrogen provides a crucial point of attachment for the side chain and its basicity can influence the overall properties of the molecule.

The Importance of the Chiral Butanenitrile Side Chain

-

Chirality: The (R)-configuration at the C3 position is often critical for optimal biological activity. The stereochemistry dictates the precise orientation of the substituents in the binding pocket of the target protein. In many cases, the (S)-enantiomer exhibits significantly lower or no activity.[10]

-

Chain Length: The length of the alkyl chain connecting the nitrile group to the piperidine ring can impact potency. A butanenitrile may offer an optimal length for reaching specific residues within a binding site compared to a propanenitrile or pentanenitrile.

-

The Nitrile Group: The nitrile group is a versatile functional group that can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. It can also serve as a bioisostere for other functional groups.

SAR Summary Table

| Moiety | Modification | Effect on Activity | Reference |

| 4-Oxopiperidine | Reduction to 4-hydroxy | Can increase or decrease activity depending on the target. May introduce a new hydrogen bond donor. | [11] |

| Conversion to oxime | Can alter binding mode and selectivity. | ||

| Butanenitrile Chain | Variation in chain length (propanenitrile, pentanenitrile) | Can significantly impact potency by altering the distance to key binding residues. | |

| Introduction of substituents on the chain | Can be used to probe the binding pocket and improve properties like solubility. | ||

| Chiral Center (C3) | Inversion to (S)-configuration | Often leads to a significant loss of activity. | [10] |

| Nitrile Group | Replacement with other functional groups (e.g., amide, carboxylic acid) | Can dramatically change the pharmacological profile. |

Therapeutic Potential and Biological Targets

Analogs of (R)-3-(4-Oxopiperidin-1-YL)butanenitrile have shown promise in various therapeutic areas, with a notable focus on the inhibition of protein kinases.

Janus Kinase (JAK) Inhibition

A prominent example of a drug containing a related chiral piperidine scaffold is Tofacitinib , a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis.[9][12] Tofacitinib features a (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine core. The chiral piperidine moiety plays a crucial role in positioning the molecule within the ATP-binding site of the JAK enzymes.

The structural similarity of (R)-3-(4-Oxopiperidin-1-YL)butanenitrile to the piperidine core of Tofacitinib suggests its potential as a scaffold for the development of novel JAK inhibitors. The 4-oxo group and the chiral butanenitrile side chain offer opportunities for modification to achieve selectivity for different JAK isoforms.

Other Kinase Targets

The versatility of the 4-oxopiperidine scaffold makes it an attractive starting point for targeting other kinase families as well. For example, piperidine derivatives have been explored as inhibitors of Akt (Protein Kinase B), which is a key node in cell signaling pathways involved in cell growth, proliferation, and survival.[10]

Signaling Pathway Implication:

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Perspectives

(R)-3-(4-Oxopiperidin-1-YL)butanenitrile and its analogs represent a promising class of compounds with significant potential in drug discovery. The 4-oxopiperidine core provides a rigid and versatile scaffold for the development of potent and selective inhibitors of various biological targets, particularly protein kinases. The key to unlocking the full therapeutic potential of these molecules lies in the development of efficient and scalable enantioselective synthetic methods to access specific stereoisomers.

Future research in this area should focus on:

-

The development of novel catalytic asymmetric methods for the synthesis of the chiral butanenitrile side chain.

-

A systematic exploration of the structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties.

-

The evaluation of these compounds against a broader range of biological targets to identify new therapeutic applications.

By leveraging the principles of medicinal chemistry and modern synthetic methodologies, the (R)-3-(4-Oxopiperidin-1-YL)butanenitrile scaffold can serve as a valuable starting point for the discovery of next-generation therapeutics.

References

- Tofacitinib (CP-690,550), an approved Janus kinase (JAK) inhibitor, has been proven highly efficacious in treating rheumatoid arthritis (RA). (Source: Synthesis and evaluation of hydrogen peroxide sensitive tofacitinib prodrugs)

-

Sammis, G. M., & Jacobsen, E. N. (2003). Highly Enantioselective, Catalytic Conjugate Addition of Cyanide to α,β-Unsaturated Imides. Journal of the American Chemical Society, 125(15), 4442–4443. [Link]

-

Alcarazo, M. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(6), 893. [Link]

- An Efficient and Alternative Method for Synthesis of Tofacitinib. (2016). Der Pharma Chemica, 8(5), 234-240.

-

Sammis, G. M., & Jacobsen, E. N. (2003). Highly enantioselective, catalytic conjugate addition of cyanide to alpha,beta-unsaturated imides. Journal of the American Chemical Society, 125(15), 4442-4443. [Link]

- Sohtome, Y., & Noguchi, K. (2009). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea.

-

Frolov, D., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

- Bryan, M. C., et al. (2012). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(4), 101745.

-

Seidel, D. (2008). Asymmetric Synthesis of β-Nitro Ketones via Michael Addition of Lithiated α-Amino Nitriles to Nitroalkenes. The Journal of Organic Chemistry, 73(21), 8468–8471. [Link]

- Zhan, Z., et al. (2020). Stereocomplementary Synthesis of a Key Intermediate for Tofacitinib via Enzymatic Dynamic Kinetic Resolution‐Reductive Amination.

- Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. (2022). 2nd International Conference on Biological Engineering and Medical Science.

-

Dong, G., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7264-7287. [Link]

-

Chen, Q. S., Li, J. Q., & Zhang, Q. W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 05(01), e1-e14. [Link]

-

Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. (2022). Semantic Scholar. [Link]

-

Caldwell, J. P., et al. (2007). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 17(8), 2281-2284. [Link]

-

Frolov, D., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

-

Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

-

Caldwell, J. P., et al. (2009). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2. Bioorganic & Medicinal Chemistry Letters, 19(4), 1164-1167. [Link]

- Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. (2009). The Royal Society of Chemistry.

-

Othman, R., et al. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 25(2), 356. [Link]

- Yamasaki, T., et al. (2011). Structure-reactivity relationship of piperidine nitroxide: Electrochemical, ESR and computational studies. Bioorganic & Medicinal Chemistry Letters, 21(6), 1699-1702.

-

Zhao, P., & Beaudry, C. M. (2014). Enantioselective and Regioselective Pyrone Diels–Alder Reactions of Vinyl Sulfones: Total Synthesis of (+)-Cavicularin. Angewandte Chemie International Edition, 53(36), 9691-9694. [Link]

- Weintraub, P. M., et al. (2003). Advances in Piperidone Synthesis Techniques. Tetrahedron, 59(17), 2953-2989.

-

Chiral drugs. (2023). LabMed Discovery. [Link]

-

Baran, P. S., et al. (2007). Total synthesis of marine natural products without using protecting groups. Nature, 446(7134), 404-408. [Link]

- Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation. (n.d.).

- Weintraub, P. M., et al. (2003). Advances in Piperidone Synthesis Techniques. Scribd.

- CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. (2011).

- Barbas, C. F., et al. (2007). Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta, 90(7), 1289-1300.

- EP3643704B1 - New intermediates for the preparation of remifentanil hydrochloride. (2021).

- Reisman, S. E., & Schindler, C. S. (2008). Evolution of a synthetic strategy: Total synthesis of (±)- welwitindolinone A isonitrile. Chimia, 62(4), 268-271.

-

Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. thieme-connect.com [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

- 11. orbit.dtu.dk [orbit.dtu.dk]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safe Handling of (R)-3-(4-Oxopiperidin-1-YL)butanenitrile for Research and Development